

The chemical structure and properties of YLF-466D

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Compound of Interest

Compound Name: YLF-466D

Cat. No.: B10769890

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YLF-466D: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **YLF-466D** for researchers, scientists, and drug development professionals. The information presented herein is collated from publicly available research and technical documentation.

Chemical Structure and Properties

YLF-466D is a small molecule with a defined chemical structure and distinct physicochemical properties.

Chemical Identity[1][2]

| Property | Value |
|-------------------|---|
| IUPAC Name | 3-[[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2-oxo-1H-indol-1-yl]methyl]benzoic acid |
| Molecular Formula | C29H20ClNO3 |
| Molecular Weight | 477.93 g/mol |
| CAS Number | 1273323-67-3 |
| Appearance | Off-white to pale yellow solid |

Solubility and Stability[1][3][4]

| Property | Value |
|------------|--|
| Solubility | Soluble in DMSO and DMF. |
| Storage | For stock solutions in solvents like DMSO, it is recommended to aliquot into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Stability | YLF-466D is susceptible to degradation under certain conditions. Forced degradation studies indicate potential for pH-mediated hydrolysis, oxidation, and photodegradation. It is advised to use buffered solutions at an optimal pH, de-gassed solvents, and to protect solutions from light. |

Biological Activity and Mechanism of Action

YLF-466D has been identified as a modulator of key signaling pathways, exhibiting potential therapeutic applications in different disease contexts.

Activator of AMP-activated Protein Kinase (AMPK)

YLF-466D is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][5] This activity underlies its observed effects in metabolic regulation and platelet function.

Antiplatelet Effects:

YLF-466D inhibits platelet aggregation by activating the AMPK/eNOS/cGMP signaling pathway.[5] Treatment of platelets with **YLF-466D** leads to AMPK activation, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[5][6] This results in increased levels of cyclic guanosine monophosphate (cGMP) and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately inhibiting platelet aggregation induced by various agonists.[5][6]

Quantitative Analysis of Antiplatelet Activity[6]

| Agonist | IC50 (μM) |
|----------|-----------|
| Thrombin | 84 |
| ADP | 55 |
| Collagen | 87 |

Inhibitor of MEK1/MEK2 in Cancer

In the context of oncology, **YLF-466D** has been characterized as a potent and selective allosteric inhibitor of MEK1 and MEK2.[7] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), which is frequently dysregulated in various cancers.[7] By inhibiting MEK, **YLF-466D** blocks downstream signaling, thereby impeding cancer cell proliferation and survival.[7]

In Vitro Cytotoxicity of **YLF-466D**[8]

The anti-cancer activity of **YLF-466D** has been evaluated against a panel of human cancer cell lines, demonstrating potent and selective activity against cell lines with known overexpression of Cancer-Associated Kinase 1 (CAK1).[8]

| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM) |
|------------|-------------------|-----------------|-----------|
| A549 | Lung Carcinoma | High | 15.2 |
| MDA-MB-231 | Breast Cancer | High | 28.7 |
| HCT116 | Colon Carcinoma | High | 45.1 |
| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |
| MCF-7 | Breast Cancer | Low | > 1000 |
| PC-3 | Prostate Cancer | Low | > 1000 |

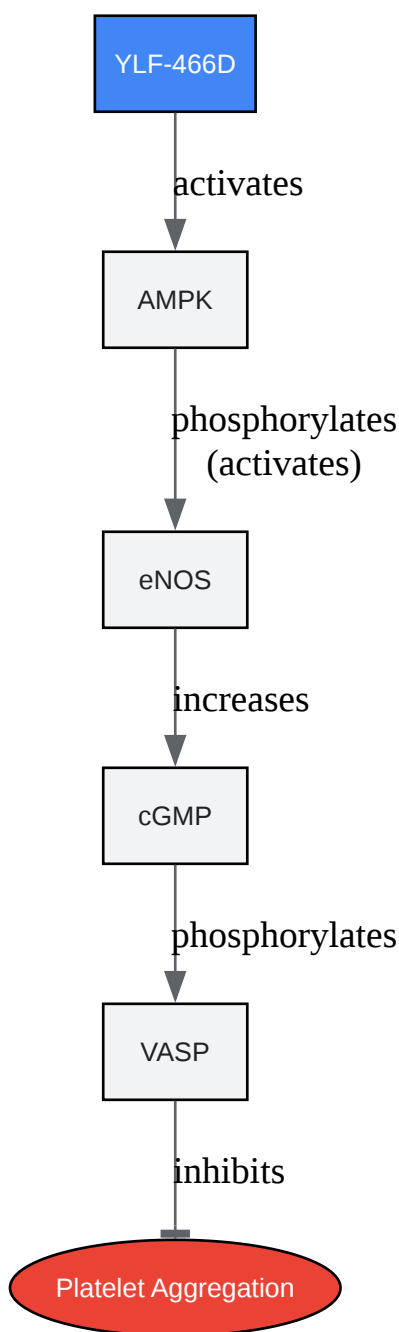
In Vivo Anti-Tumor Efficacy of **YLF-466D**[8]

The in vivo efficacy of **YLF-466D** has been assessed in a murine xenograft model using A549 lung carcinoma cells.[8]

| Treatment Group | Dose | Tumor Growth Inhibition (%) |
|-----------------|----------|-----------------------------|
| Vehicle Control | - | 0 |
| YLF-466D | 10 mg/kg | 65 |
| YLF-466D | 25 mg/kg | 88 |

Signaling Pathways

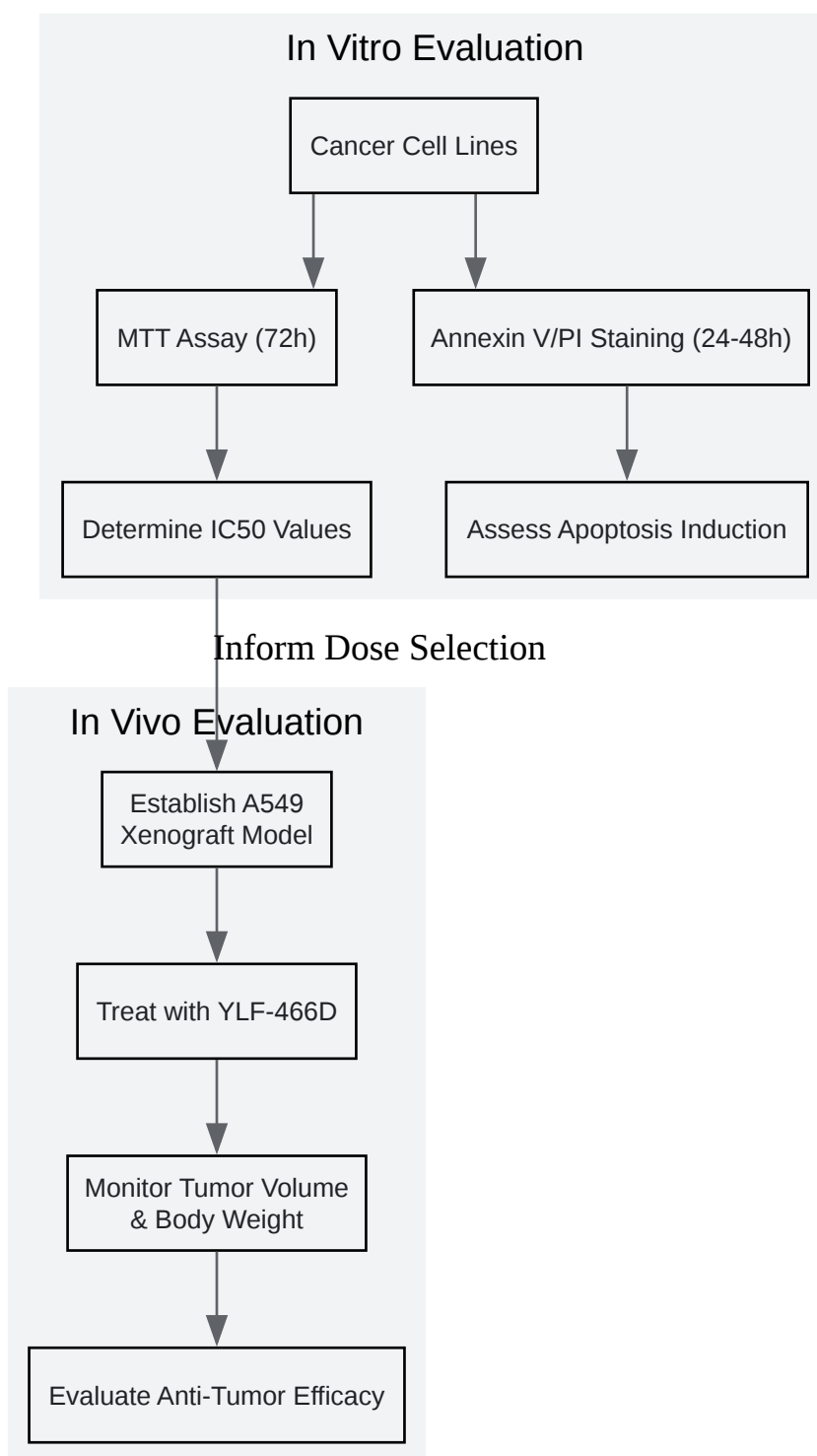
The biological effects of **YLF-466D** are mediated through its interaction with specific signaling cascades.



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AMPK Signaling Pathway in Platelets.





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